molecular formula C18H20N2O2 B4105094 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

Cat. No. B4105094
M. Wt: 296.4 g/mol
InChI Key: OIMBWBDZKQPEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one, also known as FDPD, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one is synthesized through the Reformatsky reaction involving methyl 1-bromocycloalkane-1-carboxylates with phenyl- and benzoylhydrazones derived from aromatic aldehydes. This reaction led to the formation of various 2-azaspiro compounds, including the subject compound (Shchepin, Kirillov, & Melekhin, 2006). The same process was outlined in another study, underscoring the significance of this synthesis method (Shchepin, Kirillov, & Melekhin, 2007).

Pharmacological Research

  • Spiro compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been studied for their antihypertensive properties. Research revealed that certain compounds in this category, with specific substitutions, demonstrated potent antihypertensive effects in rats and dogs, indicating their potential as alpha-adrenergic blockers (Caroon et al., 1981).
  • Another study highlighted the neuroprotective effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds showed significant protective action against brain edema and memory and learning deficits in animal models. Their impact on calcium and sodium ion movements within cells was particularly noted, suggesting potential applications in treating brain-related conditions (Tóth et al., 1997).

Structural and Biochemical Studies

  • The compound's structural and interaction characteristics were examined in a study where a novel crystal structure of the PHD2 enzyme was discovered with a 2,8-diazaspiro[4.5]decan-1-one analogue as an inhibitor. This study provides insights into the enzyme-inhibitor interactions, which are crucial for drug design (Deng et al., 2013).

Potential in Antimicrobial and Antifungal Research

  • Diazaspiro[4.5]decan-1-one derivatives have been investigated for their antimicrobial and antifungal properties. A study on a series of such compounds revealed their effectiveness against chitin synthase, an enzyme crucial for fungal growth. Some derivatives showed promising antifungal activities, indicating potential applications in developing new antifungal agents (Li et al., 2019).

properties

IUPAC Name

1-(furan-2-yl)-3-phenyl-2,3-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17-18(11-5-2-6-12-18)16(15-10-7-13-22-15)19-20(17)14-8-3-1-4-9-14/h1,3-4,7-10,13,16,19H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBWBDZKQPEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(NN(C2=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one
Reactant of Route 2
4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one
Reactant of Route 3
4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one
Reactant of Route 4
4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one
Reactant of Route 5
4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.